

Pacritinib mass spectrometry parameters MRM transitions

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Compound Focus: Pacritinib

CAS No.: 937272-79-2

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Core Mass Spectrometry Parameters for Pacritinib

The table below summarizes the key parameters from a developed and validated LC-MS/MS method for the quantitative detection of **pacritinib** in rat plasma [1]. Ibrutinib was used as the internal standard (IS).

Table 1: LC-MS/MS Parameters for Pacritinib Quantification

Parameter	Specification
Analyte	Pacritinib
Internal Standard	Ibrutinib
MRM Transition (Pacritinib)	Precursor Ion → Product Ion: m/z 473.25 → 97.15 [1]
MRM Transition (IS)	Precursor Ion → Product Ion: m/z 441.20 → 138.20 [1]
Ionization Mode	Electrospray Ionization (ESI), positive mode [1]
Chromatography Column	Shim-pack velox C18 (2.1 × 50 mm, 2.7 μm) [1]
Column Temperature	40 °C [1]

Parameter	Specification
Mobile Phase	A: 0.1% Formic acid in water; B: 0.1% Formic acid in methanol [1]
Flow Rate	0.3 mL/min [1]
Injection Volume	Not explicitly stated
Retention Time	Not explicitly stated
Linearity Range	1 - 1500 ng/mL [1] [2]
LLOQ	1 ng/mL [1] [2]

Detailed Experimental Protocol

Here is the detailed methodology for the sample preparation and analysis as described in the research [1].

1. Sample Preparation (Protein Precipitation)

- **Plasma Volume:** 100 μ L of rat plasma is aliquoted into a 1.5 mL tube.
- **Internal Standard:** 30 μ L of the IS working solution (100 ng/mL in methanol) is added.
- **Precipitation:** 400 μ L of protein precipitant (ACN) is added.
- **Mixing:** The mixture is vortexed for 1 minute.
- **Centrifugation:** The sample is centrifuged at 8000 rpm for 10 minutes.
- **Injection:** 100 μ L of the resulting supernatant is transferred to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Gradient The following gradient program was used for chromatographic separation, with a total run time of 3.0 minutes [1]: **Table 2: Gradient Elution Program**

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
0.0 - 0.5	90	10
0.5 - 1.5	90 \rightarrow 30	10 \rightarrow 70

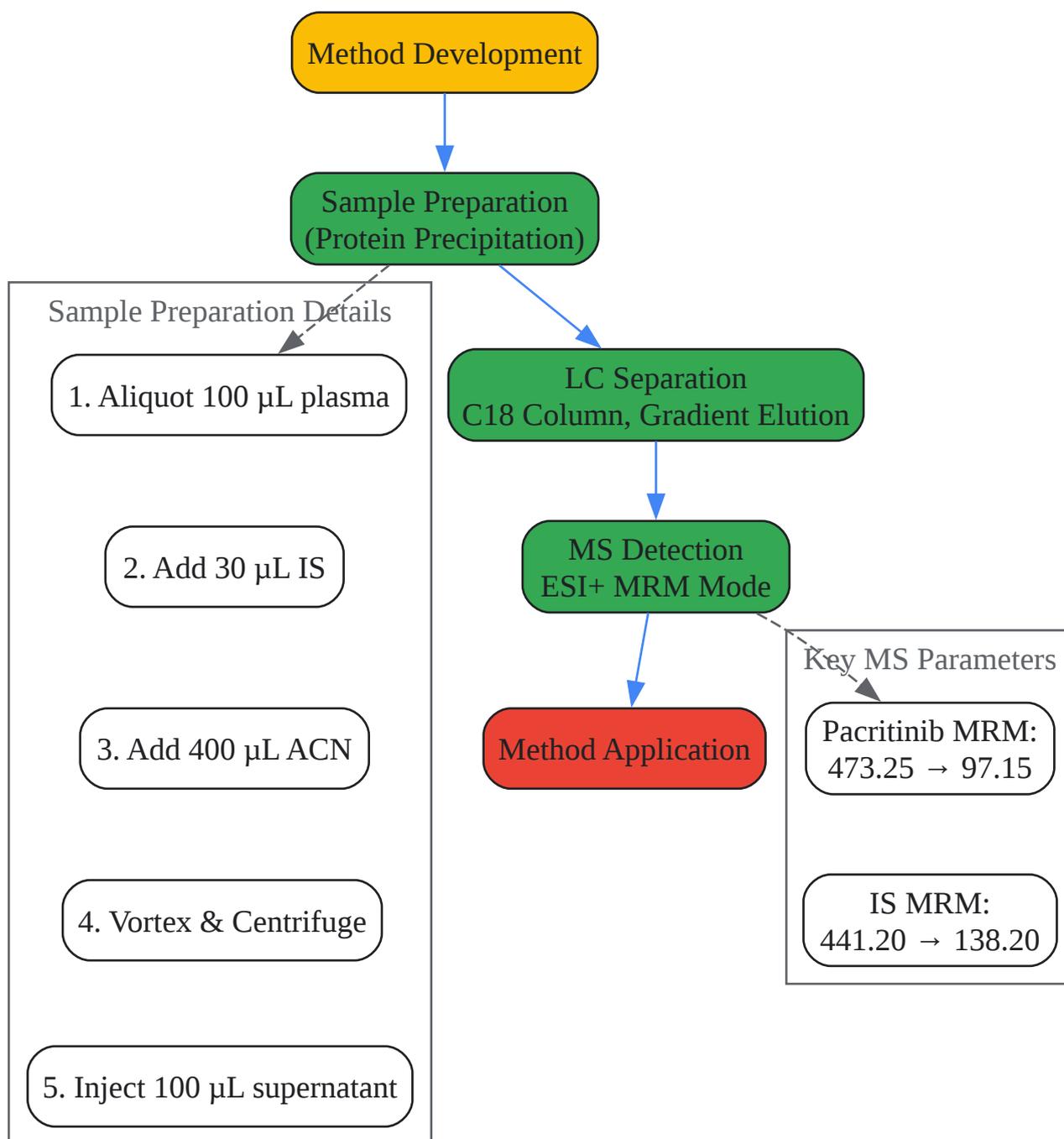
Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
1.5 - 2.0	30	70
2.0 - 2.1	30 → 10	70 → 90
2.1 - 3.0	10	90

3. Mass Spectrometry (MS) Instrument Settings

- **Detector Voltage:** 4.5 kV [1]
- **Heating Block Temperature:** 400 °C [1]
- **Nebulizing Gas Flow:** 3 L/min [1]
- **Drying Gas Flow:** 5 L/min [1]
- **Data Acquisition:** Multiple Reaction Monitoring (MRM) mode [1]

Workflow Overview

The diagram below summarizes the method development workflow.



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Important Application Notes

- **Method Validation:** The described method was fully validated. It demonstrated good linearity over the 1-1500 ng/mL range, with intra-day and inter-day precision (RSD%) of less than 14.52%. The

recovery, matrix effect, and stability also met the FDA guidelines for bioanalytical method validation [1].

- **Application in Drug-Drug Interaction (DDI) Studies:** This specific method was successfully applied in a pharmacokinetic and DDI study in rats. It revealed that co-administration with the CYP3A4 inhibitor isavuconazole significantly increased the systemic exposure (AUC and Cmax) of **pacritinib**, suggesting a high potential for clinical interactions [1] [2].
- **General MRM Optimization Strategy:** While the search results provided a direct set of parameters for **pacritinib**, other literature indicates that optimal MRM sensitivity depends on the careful tuning of instrument parameters like collision energy (CE) and cone voltage for each transition. If you are developing a new method, a workflow involving incremental testing of these parameters may be necessary to achieve maximal signal [3].

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